molecular formula C12H22N2O8 B608767 L-Lysine L-ascorbate CAS No. 94231-35-3

L-Lysine L-ascorbate

Cat. No. B608767
CAS RN: 94231-35-3
M. Wt: 322.314
InChI Key: QPNXLUIFXPXQCB-BHQVQWGSSA-N
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Description

Lysine ascorbate is a bioactive chemical.

Scientific Research Applications

  • Protein Binding and Acetaldehyde Reactions : Lysine residues play a crucial role in the binding of acetaldehyde to proteins. The interaction of acetaldehyde with lysine residues results in the formation of both stable and unstable adducts, significantly influenced by reducing agents like ascorbic acid (Tuma, Newman, Donohue, & Sorrell, 1987).

  • Formation of Carboxymethyllysine : N epsilon-(Carboxymethyl)lysine (CML), a known oxidation product of glucose adducts to proteins, can also form from reactions between ascorbate and lysine. This discovery suggests a broader role for ascorbate in protein modification and potential implications in conditions like diabetes and aging (Dunn, Ahmed, Murtiashaw, Richardson, Walla, Thorpe, & Baynes, 1990).

  • Role in Collagen Hydroxylation : Ascorbate is crucial for the hydroxylation of lysine and proline residues in collagen synthesis. It has been observed that ascorbate consumption is stoichiometric in uncoupled reactions catalyzed by lysyl hydroxylase, which is vital for collagen structure and function (Myllylä, Majamaa, Günzler, Hanauske-Abel, & Kivirikko, 1984).

  • Carnitine Biosynthesis and Ascorbate Deficiency : The role of ascorbate in carnitine biosynthesis from lysine has been studied, revealing that ascorbate deficiency can impact the conversion process, affecting energy metabolism (Dunn, Rettura, Seifter, & Englard, 1984).

  • Epigenetic Regulation : Ascorbate participates in epigenetic regulation by affecting chromatin and DNA modifications. This involves the demethylation of lysine on histones, a process critical for gene regulation and potentially cancer management (Guz & Olinski, 2017).

  • Lysine Biosensor Development : The development of an electrochemical biosensor for lysine determination, important for rapid evaluation of food quality, has been facilitated by utilizing properties of ascorbate in conjunction with lysine (Kelly, Curulli, O’Sullivan, Guilbault, & Palleschi, 1998).

properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.C6H8O6/c7-4-2-1-3-5(8)6(9)10;7-1-2(8)5-3(9)4(10)6(11)12-5/h5H,1-4,7-8H2,(H,9,10);2,5,7-10H,1H2/t5-;2-,5+/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNXLUIFXPXQCB-BHQVQWGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30947277
Record name Lysine--hex-1-enofuranos-3-ulose (1/1)
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Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lysine ascorbate

CAS RN

94231-35-3, 24404-95-3
Record name L-Ascorbic acid, compd. with L-lysine (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Lysine, compd. with L-ascorbic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Lysine L-ascorbate
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Record name Lysine ascorbate
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Record name Lysine--hex-1-enofuranos-3-ulose (1/1)
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Record name L-lysine L-ascorbate
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Record name L-lysine L-ascorbate
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Record name LYSINE ASCORBATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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